molecular formula C5H8BrNO B15198084 (E)-4-bromo-N-methylbut-2-enamide

(E)-4-bromo-N-methylbut-2-enamide

Cat. No.: B15198084
M. Wt: 178.03 g/mol
InChI Key: LIBKXPJFDYNBFA-NSCUHMNNSA-N
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Description

(E)-4-bromo-N-methylbut-2-enamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and an amide functional group attached to a but-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-methylbut-2-enamide typically involves the bromination of N-methylbut-2-enamide. One common method is the addition of bromine to N-methylbut-2-enamide in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-methylbut-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-methylbut-2-enamide derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include oxidized forms such as carboxylic acids or ketones.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

(E)-4-bromo-N-methylbut-2-enamide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-bromo-N-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide functional group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-chloro-N-methylbut-2-enamide: Similar structure but with a chlorine atom instead of bromine.

    (E)-4-fluoro-N-methylbut-2-enamide: Similar structure but with a fluorine atom instead of bromine.

    (E)-4-iodo-N-methylbut-2-enamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(E)-4-bromo-N-methylbut-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

IUPAC Name

(E)-4-bromo-N-methylbut-2-enamide

InChI

InChI=1S/C5H8BrNO/c1-7-5(8)3-2-4-6/h2-3H,4H2,1H3,(H,7,8)/b3-2+

InChI Key

LIBKXPJFDYNBFA-NSCUHMNNSA-N

Isomeric SMILES

CNC(=O)/C=C/CBr

Canonical SMILES

CNC(=O)C=CCBr

Origin of Product

United States

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